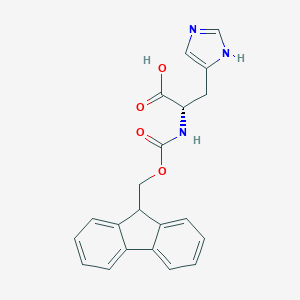

FMOC-L-Histidine

Description

The exact mass of the compound FMOC-L-Histidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality FMOC-L-Histidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-L-Histidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427070 | |

| Record name | FMOC-L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116611-64-4 | |

| Record name | FMOC-L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

FMOC-L-Histidine chemical properties and structure

Fmoc-L-Histidine is an indispensable yet challenging reagent in the synthesis of peptides for research and therapeutic development. Its successful application hinges on a deep understanding of the base-catalyzed deprotection of the Fmoc group and, more critically, the intramolecular mechanism of histidine racemization. By selecting the appropriate imidazole side-chain protecting group—balancing the standard utility of Fmoc-His(Trt)-OH against the superior chiral protection of Fmoc-His(Boc)-OH—and by carefully controlling coupling conditions, particularly activation times, researchers can mitigate side reactions. This ensures the synthesis of high-purity peptides with the correct stereochemistry, preserving their intended biological function and paving the way for advancements in medicine and science. [1]

References

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group-mechanism/]

- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]

- Chemistry For Everyone. What Are Fmoc Protecting Groups? - Chemistry For Everyone. YouTube, 2025. [URL: https://www.youtube.

- BenchChem. The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide. [URL: https://www.benchchem.com/blog/the-chemistry-of-the-fmoc-protecting-group-an-in-depth-technical-guide/]

- ChemicalBook. Fmoc-His(Trt)-OH | 109425-51-6. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5383437_EN.htm]

- ChemPep. Overview of Fmoc Amino Acids. [URL: https://www.chempep.com/overview-of-fmoc-amino-acids/]

- BenchChem. An In-depth Technical Guide to the Structure and Application of Fmoc-His(Fmoc)-OH. [URL: https://www.benchchem.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information (PMC), 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259837/]

- BenchChem. An In-depth Technical Guide to Fmoc-His(Boc)-OH: Chemical Structure, Synthesis, and Application. [URL: https://www.benchchem.

- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. 2022. [URL: https://www.youtube.

- National Center for Biotechnology Information. FMOC-L-Histidine | C21H19N3O4 | CID 7019075. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7019075]

- Cayman Chemical. Fmoc-1-Methyl-L-histidine. [URL: https://www.caymanchem.com/product/32066/fmoc-1-methyl-l-histidine]

- ChemicalBook. FMOC-HIS-OH | 116611-64-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82736021.htm]

- Santa Cruz Biotechnology. Nα-Fmoc-L-histidine | CAS 116611-64-4. [URL: https://www.scbt.com/p/n-alpha-fmoc-l-histidine-116611-64-4]

- Aapptec Peptides. Fmoc-His(Boc)-OH [81379-52-4]. [URL: https://www.aapptec.com/fmoc-his-boc-oh-81379-52-4]

- MedChemExpress. Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis. [URL: https://www.medchemexpress.com/fmoc-his(trt)-oh.html]

- Carl ROTH. Fmoc-L-Histidine-(Trityl), 5 g - Amino Acid Derivatives. [URL: https://www.carlroth.

- BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. [URL: https://www.benchchem.com/blog/the-chemistry-of-fmoc-protecting-group-and-deprotection-conditions-an-in-depth-technical-guide/]

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Backbone: Leveraging Fmoc-L-Histidine(Fmoc)-OH for Peptide Purity. [URL: https://www.inno-pharmchem.com/blog/the-synthesis-backbone-leveraging-fmoc-l-histidine-fmoc-oh-for-peptide-purity]

- ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... [URL: https://www.researchgate.net/figure/a-Mechanism-of-Fmoc-deprotection-and-trapping-of-dibenzofulvene-b-Mechanism-of_fig1_349544929]

- NINGBO INNO PHARMCHEM CO.,LTD. Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. [URL: https://www.inno-pharmchem.com/blog/solid-phase-peptide-synthesis-the-indispensable-role-of-protected-histidine]

- BenchChem. Fmoc-His(Trt)-OH | 109425-51-6. [URL: https://www.benchchem.com/product/bchm3167]

- InvivoChem. Fmoc-His(Trt)-OH I CAS#: 109425-51-6. [URL: https://www.invivochem.com/products/fmoc-his-trt-oh]

- BenchChem. The Critical Choice: A Technical Guide to Fmoc-Protected Histidine Derivatives in Peptide Synthesis. [URL: https://www.benchchem.

- Advanced ChemTech. Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis. [URL: https://www.advancedchemtech.com/product/fmoc-his-trt-oh/]

- Cambridge Isotope Laboratories. L-Histidine-N-Fmoc, N-IM-trityl (¹⁵N₃, 98%) CP 95%. [URL: https://www.isotope.com/products/nlm-8010]

- Aapptec Peptides. Fmoc-His(Trt)-OH [109425-51-6]. [URL: https://www.aapptec.com/fh2316-fmoc-his-trt-oh]

- ResearchGate. Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... [URL: https://www.researchgate.net/figure/Scheme-1-Synthetic-protocol-of-Fmoc-His-OH-derivatives-and-trimeric-HDLP1-using-solid_fig2_280084478]

- Wiley Online Library. Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 2000. [URL: https://onlinelibrary.wiley.com/doi/pdf/10.1002/1099-1387%28200008%296%3A8%3C421%3A%3AAID-PSC268%3E3.0.CO%3B2-R]

- National Center for Biotechnology Information. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-His_Boc_-OH]

- ChemicalBook. FMOC-HIS(BOC)-OH | 81379-52-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2383438.htm]

- BLD Pharm. 157355-76-5|Fmoc-DL-histidine. [URL: https://www.bldpharm.com/products/157355-76-5.html]

- ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis-fmoc-spps/]

- ACS Publications. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00122]

- National Center for Biotechnology Information. 9-Fluorenylmethyloxycarbonyl (fmoc)-l-histidine | C36H29N3O6 | CID 56924153. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56924153]

- CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [URL: https://cem.com/en/application-of-fmoc-his-boc-oh-in-fmoc-based-spps]

- Royal Society of Chemistry. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. 2024. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/gc/d4gc01004h]

- Thermo Fisher Scientific. N-Fmoc-1-trityl-L-histidine, 98% 25 g. [URL: https://www.thermofisher.

- Aapptec Peptides. Fmoc-His(Fmoc)-OH [98929-98-7]. [URL: https://www.aapptec.com/afh110-fmoc-his-fmoc-oh]

- Cambridge Isotope Laboratories, Inc. L-Histidine-N-Fmoc, N-IM-trityl (¹⁵N₃, 98%) CP 95%. [URL: https://www.isotope.com/product/nlm-8010]

- National Center for Biotechnology Information. L-Histidine | C6H9N3O2 | CID 6274. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-histidine]

Sources

- 1. benchchem.com [benchchem.com]

- 2. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. FMOC-L-Histidine | C21H19N3O4 | CID 7019075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]

- 11. Fmoc-His(Trt)-OH I CAS#: 109425-51-6 I side-chain of His I InvivoChem [invivochem.com]

- 12. benchchem.com [benchchem.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 19. chempep.com [chempep.com]

- 20. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-L-Histidine Derivatives in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the nuanced landscape of solid-phase peptide synthesis (SPPS) demands a deep understanding of its constituent building blocks. Among these, the amino acid histidine presents unique challenges and opportunities due to the inherent reactivity of its imidazole side chain. This guide provides a comprehensive technical overview of Nα-Fmoc-L-histidine and its side-chain protected derivatives, focusing on their chemical properties, strategic applications, and best practices in peptide synthesis.

The Critical Role of Side-Chain Protection for Histidine in Fmoc SPPS

The imidazole side chain of histidine possesses a pKa of approximately 6.0, meaning it can act as both a hydrogen bond donor and acceptor at physiological pH. In the context of Fmoc-based SPPS, this nucleophilic and basic nature can lead to undesirable side reactions, including:

-

Racemization: The imidazole nitrogen can catalyze the abstraction of the α-proton, leading to a loss of stereochemical integrity.

-

Side-chain acylation: The unprotected imidazole can react with activated carboxyl groups, leading to branched peptide impurities.

-

Migration of the protecting group: In certain conditions, protecting groups from other amino acids can migrate to the histidine side chain.

To mitigate these issues, the imidazole side chain is typically protected during synthesis. The choice of protecting group is critical and depends on the specific requirements of the peptide sequence and the overall synthetic strategy.

Core Properties of Common Fmoc-L-Histidine Derivatives

The selection of the appropriate Fmoc-L-histidine derivative is a crucial first step in peptide design. The following table summarizes the key physical and chemical properties of the most commonly utilized forms.

| Derivative Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Nα-Fmoc-L-histidine | Fmoc-His-OH | 116611-64-4[1][2] | C21H19N3O4[1] | 377.39[2] |

| Nα-Fmoc-N(im)-trityl-L-histidine | Fmoc-His(Trt)-OH | 109425-51-6[3][4][5][6] | C40H33N3O4[3][4][5][6] | 619.71[3][5][6] |

| Nα-Fmoc-Nτ-(tert-butoxycarbonyl)-L-histidine | Fmoc-His(Boc)-OH | 81379-52-4[7][8][9] | C26H27N3O6[7] | 477.51[7][8] |

| Nα-Fmoc-1-methyl-L-histidine | Fmoc-His(1-Me)-OH | 202920-22-7[10] | C22H21N3O4[10] | 391.4[10] |

Chemical Structures and Rationale for Protecting Group Selection

The choice of protecting group for the histidine imidazole side chain is a critical decision in peptide synthesis strategy. Below are the structures of commonly used Fmoc-L-histidine derivatives and the rationale behind the use of each protecting group.

Nα-Fmoc-L-histidine (Unprotected)

While generally not recommended for complex syntheses, the unprotected form can be used for short peptides where the risk of side reactions is minimal. Its use requires careful control of coupling conditions to minimize racemization.

Caption: Chemical structure of Nα-Fmoc-L-histidine.

Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH)

The trityl (Trt) group is a bulky protecting group that effectively shields the imidazole side chain from unwanted reactions.[11][12] It is labile to trifluoroacetic acid (TFA), making it compatible with standard cleavage protocols in Fmoc SPPS. The bulkiness of the Trt group can sometimes hinder coupling efficiency, requiring extended reaction times or the use of more potent coupling reagents.

Caption: Chemical structure of Fmoc-His(Trt)-OH.

Nα-Fmoc-Nτ-(tert-butoxycarbonyl)-L-histidine (Fmoc-His(Boc)-OH)

The tert-butoxycarbonyl (Boc) group offers an alternative protection strategy. It is also acid-labile and can be removed during the final cleavage from the resin. The Boc group is less sterically hindering than the Trt group, which can lead to improved coupling kinetics. However, it may be more susceptible to premature removal under certain conditions.

Caption: Chemical structure of Fmoc-His(Boc)-OH.

Experimental Protocols: Coupling and Deprotection

The successful incorporation of Fmoc-L-histidine derivatives into a growing peptide chain relies on optimized coupling and deprotection protocols.

Standard Coupling Protocol for Fmoc-His(Trt)-OH

This protocol outlines a standard procedure for coupling Fmoc-His(Trt)-OH to a resin-bound peptide.

Materials:

-

Fmoc-His(Trt)-OH

-

Peptide synthesis resin (e.g., Rink Amide resin) with a free amino group

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-His(Trt)-OH, 4 equivalents of Oxyma, and 4 equivalents of DIC in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Washing: Wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

Caption: Workflow for Fmoc-His(Trt)-OH coupling.

Analytical Characterization

Quality control is paramount in peptide synthesis. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for monitoring the purity and confirming the identity of the synthesized peptide.

-

HPLC: A reversed-phase C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% TFA). The chromatogram should show a single major peak corresponding to the desired peptide.

-

MS: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to verify the molecular weight of the final product, confirming the successful incorporation of the histidine residue.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Racemization | Prolonged activation time; use of certain coupling reagents. | Minimize pre-activation time; use additives like Oxyma or HOAt. For Fmoc-His(Trt)-OH, coupling with DEPBT is recommended to minimize racemization.[13] |

| Incomplete Coupling | Steric hindrance from the Trt group; secondary structure formation. | Double couple; use a more potent coupling reagent (e.g., HATU, HCTU); increase reaction temperature. |

| Side-chain Acylation | Incomplete protection of the imidazole ring. | Ensure the use of a side-chain protected histidine derivative. |

Conclusion

The successful incorporation of histidine into synthetic peptides is a common requirement in drug discovery and biomedical research. A thorough understanding of the properties of different Fmoc-L-histidine derivatives and the rationale for side-chain protection is essential for overcoming the synthetic challenges associated with this unique amino acid. By selecting the appropriate building block and optimizing reaction conditions, researchers can ensure the synthesis of high-purity peptides containing histidine, thereby advancing their scientific objectives.

References

- 1. scbt.com [scbt.com]

- 2. FMOC-HIS-OH | 116611-64-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]

- 6. Fmoc-His(Trt)-OH Novabiochem 109425-51-6 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc-His(Boc)-OH [p3bio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Fmoc-His(1-Trt)-OH | CymitQuimica [cymitquimica.com]

Solubility of Fmoc-L-Histidine in DMF and Other Organic Solvents: A Guide for Advanced Peptide Synthesis

An In-depth Technical Guide

Executive Summary

The incorporation of histidine into synthetic peptides is a frequent requirement in drug discovery and biomedical research, yet it presents significant challenges, most notably the high propensity for racemization and difficulties related to solubility. This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-L-histidine, with a primary focus on its side-chain protected derivatives, which are essential for successful Solid-Phase Peptide Synthesis (SPPS). We will explore the physicochemical principles governing its solubility in N,N-Dimethylformamide (DMF) and other common organic solvents, present a comparative analysis of solubility data, and offer field-proven strategies to overcome dissolution challenges. Furthermore, this guide furnishes a gold-standard experimental protocol for precise solubility determination, ensuring that researchers and drug development professionals are equipped with the knowledge to optimize their synthesis workflows, thereby enhancing peptide purity and yield.

Introduction: The Unique Challenge of Fmoc-L-Histidine

Histidine's unique imidazole side chain, with a pKa near physiological pH, makes it a cornerstone of functionality in many biologically active peptides and enzyme active sites.[1] In Fmoc-based SPPS, however, this same functionality poses a significant obstacle. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid during the coupling step. This leads to epimerization, the undesirable conversion of the L-histidine to its D-isomer, which can drastically alter a peptide's three-dimensional structure and biological function.[1][2]

To mitigate this, the imidazole side chain is almost universally protected. The most common protecting group is the bulky trityl (Trt) group, yielding Fmoc-His(Trt)-OH .[3] Other derivatives, such as Fmoc-His(Boc)-OH , have been developed to offer even greater protection against racemization, particularly under elevated temperatures.[4][5] The choice of this protecting group is a critical first step, as it not only preserves chiral integrity but also profoundly influences the solubility of the amino acid derivative—a parameter that is fundamental to the efficiency of the entire synthesis process.[3][] Poor solubility during the pre-activation and coupling steps can lead to incomplete reactions, resulting in the formation of deletion sequences and other impurities that complicate the purification of the target peptide.[7]

This guide focuses on the practical aspects of dissolving and utilizing these vital building blocks, grounding our recommendations in both fundamental chemical principles and extensive laboratory experience.

Section 1: The Physicochemical Landscape of Fmoc-L-Histidine Derivatives

The solubility of an Fmoc-amino acid is governed by a delicate balance between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain.[8]

-

The Fmoc Group: This group generally confers good solubility in polar aprotic organic solvents like DMF and N-Methyl-2-pyrrolidone (NMP).[] However, the planar aromatic rings of the Fmoc group can lead to intermolecular π-π stacking, promoting aggregation and reducing solubility, particularly at high concentrations.[7]

-

The Histidine Side Chain: The unprotected imidazole ring is polar and capable of hydrogen bonding, which can lead to poor solubility.

-

Side-Chain Protection (Trt, Boc): The introduction of a bulky, hydrophobic protecting group like Trityl (Trt) or tert-Butyloxycarbonyl (Boc) on the imidazole nitrogen serves a dual purpose. It sterically hinders the α-proton abstraction that causes racemization and masks the polar imidazole group, significantly altering the molecule's overall polarity.[1][3] This protection generally improves solubility in the organic solvents used for SPPS, a phenomenon also observed with other challenging amino acids like asparagine and glutamine.[3]

Section 2: Solubility Profile in Common SPPS Solvents

While comprehensive quantitative data across all conditions is not always available, a combination of manufacturer specifications, academic literature, and empirical data provides a clear picture of solvent efficacy. The solubility of Fmoc-His(Trt)-OH, the most commonly used derivative, is summarized below.

| Solvent | Abbreviation | Typical Solubility | Causality & Field Insights |

| N,N-Dimethylformamide | DMF | Good to Excellent ("Clearly soluble" at 0.5 M)[9] | DMF is the workhorse of SPPS. Its high polarity and aprotic nature effectively solvate the peptide backbone and most Fmoc-amino acids. However, DMF quality is paramount; it can degrade over time to form dimethylamine, a base that can cause premature Fmoc deprotection.[10][11] |

| Dimethyl Sulfoxide | DMSO | Excellent (~100 mg/mL for Trt; ~200 mg/mL for Boc)[12][13] | DMSO is a stronger, more polar solvent than DMF and is highly effective at disrupting intermolecular aggregation.[10] It is often used as a co-solvent to dissolve difficult building blocks. Note that sonication is frequently required for complete dissolution in DMSO.[12][13] The hygroscopic nature of DMSO means water content can reduce solubility.[14] |

| N-Methyl-2-pyrrolidone | NMP | Excellent | NMP possesses a higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences.[10][11] It is often considered a superior, albeit more expensive, alternative to DMF for challenging syntheses. |

| Dichloromethane | DCM | Soluble [15] | While Fmoc-His(Trt)-OH is soluble in DCM, this solvent is less commonly used for the coupling step in modern Fmoc chemistry. It does not swell polystyrene resins as effectively as DMF or NMP and is generally a poorer solvent for growing peptide chains.[11] |

| Ethanol / Methanol | EtOH / MeOH | Poor / Very Slight [7][15] | The protic nature and lower polarity of simple alcohols make them poor solvents for the large, relatively nonpolar Fmoc-protected amino acids. |

| Water | H₂O | Sparingly Soluble / Insoluble [15][16] | The large hydrophobic Fmoc and Trt groups render the molecule insoluble in aqueous solutions. |

Section 3: Strategies for Optimizing Solubility

Encountering a sparingly soluble Fmoc-amino acid is a common challenge in SPPS. The following strategies, rooted in physical organic chemistry, can be employed to overcome these issues.

-

Solvent Quality Assurance: Always use high-purity, amine-free DMF. If the solvent is old or has been opened multiple times, its quality may be compromised.[10] Similarly, for DMSO, use a freshly opened bottle of anhydrous grade to minimize water content.[14]

-

Use of Co-Solvents: For particularly difficult derivatives or during the synthesis of aggregation-prone peptide sequences, enhancing the solvent system is highly effective.

-

DMF/DMSO Mixtures: Adding a small percentage of DMSO to DMF can significantly improve solubility without drastically changing the overall solvent properties.[10][17]

-

The "Magic Mixture": For extreme cases, a solvent system of DCM/DMF/NMP (1:1:1) containing additives like 1% Triton X-100 can be employed to disrupt aggregation.[10]

-

-

Thermal Assistance: Gentle heating of the solution to approximately 37-40°C can be sufficient to dissolve the solute.[10] This should be done with caution, as prolonged exposure of activated amino acids to heat can increase the risk of racemization and other side reactions.

-

Chaotropic Salts: In cases of on-resin aggregation where the growing peptide chain itself is causing poor solvation, washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF) can help break up the secondary structures that hinder reagent access.[10]

Section 4: Experimental Protocol for Equilibrium Solubility Determination

For applications requiring precise solubility data, the shake-flask method followed by HPLC quantification is the gold standard.[8] This protocol provides a self-validating system for determining the equilibrium solubility in any given solvent.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Rationale: A calibration curve is essential for accurately quantifying the concentration of the saturated solution.

-

Procedure: Prepare a series of at least five standard solutions of Fmoc-L-Histidine derivative in the solvent of interest, with concentrations spanning the expected solubility range.

-

-

Sample Preparation for Equilibration:

-

Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute, an excess of the solid must be used.

-

Procedure: In a sealed vial, add an excess amount of the Fmoc-L-Histidine derivative to a precisely known volume of the solvent. The presence of undissolved solid after the equilibration period is essential for a valid measurement.

-

-

Equilibration:

-

Rationale: Solubility is an equilibrium process. Sufficient time and consistent agitation are required to reach a stable state of saturation.

-

Procedure: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours.

-

-

Phase Separation and Sampling:

-

Rationale: It is critical to analyze only the supernatant, free of any solid particulates, which would artificially inflate the measured concentration.

-

Procedure: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial.

-

-

Quantification by HPLC:

-

Rationale: HPLC with UV detection provides a highly sensitive and specific method for quantifying the concentration of the Fmoc-containing compound.

-

Procedure:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions by reverse-phase HPLC (e.g., using a C18 column).

-

Detect the compound by UV absorbance at a wavelength where the Fmoc group absorbs strongly, typically 265 nm or 301 nm.[18]

-

-

-

Data Analysis:

-

Rationale: The calibration curve allows for the conversion of the measured peak area into a precise concentration.

-

Procedure:

-

Construct a calibration curve by plotting the HPLC peak area versus the known concentration of the standards.

-

Use the linear regression equation from the curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This final value represents the equilibrium solubility.

-

-

Mandatory Visualization: Workflow for Solubility Determination

Caption: Gold-standard workflow for equilibrium solubility determination.

Section 5: Implications for Solid-Phase Peptide Synthesis (SPPS)

The dissolution of the Fmoc-amino acid is the first critical step in the coupling cycle of SPPS. An Fmoc-L-Histidine derivative that is not fully dissolved before being added to the coupling reagents (e.g., HBTU, HATU) and the resin will result in:

-

Lower Effective Concentration: The actual concentration of the activated amino acid available to react with the N-terminal amine on the resin will be lower than intended, leading to slow and inefficient coupling.

-

Incomplete Reactions: Poor coupling efficiency results in a significant percentage of peptide chains failing to incorporate the histidine residue, creating "deletion sequences."

-

Difficult Purification: Deletion sequences are often difficult to separate from the target peptide during final purification by HPLC, leading to lower overall yields of the desired high-purity product.

Therefore, ensuring complete dissolution is not merely a matter of convenience; it is a prerequisite for a successful synthesis.

Mandatory Visualization: The SPPS Cycle Highlighting the Critical Dissolution Step

Caption: The SPPS cycle, showing the critical off-resin dissolution step.

Conclusion

The solubility of Fmoc-L-Histidine derivatives is a multifaceted issue that stands at the intersection of protecting group strategy, solvent science, and practical laboratory technique. While Fmoc-His(Trt)-OH is generally soluble in standard SPPS solvents like DMF and NMP, challenges can arise from poor solvent quality, high concentrations, or the synthesis of aggregation-prone peptides. By understanding the underlying physicochemical principles, researchers can proactively select the best solvent system. Employing strategies such as the use of co-solvents like DMSO or gentle heating can effectively mitigate most solubility issues. For rigorous process development, the implementation of a standardized protocol for solubility determination is essential. Ultimately, ensuring the complete dissolution of this critical building block is a non-negotiable step towards achieving high-yield, high-purity synthetic peptides.

References

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Giraud, M., et al. (2018). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. [Link]

-

Ashida, Y., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. [Link]

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

-

Funosas, A., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

-

CEM Corporation. Fmoc-His(Boc)-OH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. Fmoc-His(Boc)-OH [cem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc-His(Trt)-OH Novabiochem 109425-51-6 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]

- 16. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

Probing the Catalytic Core: A Technical Guide to the Strategic Use of Fmoc-L-Histidine in Elucidating Enzyme Active Sites

Abstract

The intricate dance of catalysis within an enzyme's active site is often orchestrated by a select few amino acid residues. Among these, L-histidine, with the unique acid-base properties of its imidazole side chain, plays a paramount role.[][2][3][4] Understanding the precise function of histidine residues is therefore fundamental to unraveling enzyme mechanisms, a critical step in drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of how Nα-9-fluorenylmethyloxycarbonyl (Fmoc)-L-histidine is strategically employed to synthesize peptide-based probes for the study of enzyme active sites. We will delve into the rationale behind experimental choices, provide validated protocols for solid-phase peptide synthesis (SPPS), and illustrate how these synthetic peptides serve as powerful tools to illuminate the catalytic heart of enzymes.

The Unique Catalytic Power of Histidine: A Privileged Residue

The prevalence of histidine in enzyme active sites is no coincidence. Its imidazole side chain possesses a pKa of approximately 6.0, allowing it to function as both a proton donor and acceptor at physiological pH.[][4] This dual nature enables histidine to participate in a wide array of catalytic mechanisms, including:

-

General Acid-Base Catalysis: Histidine can shuttle protons, activating nucleophiles and stabilizing transition states. A classic example is the catalytic triad (serine, histidine, and aspartate) found in many hydrolases, where histidine acts as a general base to activate the serine nucleophile.[2][3]

-

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions, which are essential cofactors for many enzymes.[][4] This interaction can properly orient substrates for reaction or modulate the metal's redox potential.

-

Nucleophilic Catalysis: In certain instances, the imidazole side chain can act as a nucleophile itself, directly attacking a substrate to form a covalent intermediate.

Given its multifaceted catalytic roles, the ability to precisely introduce histidine into synthetic peptides is crucial for creating probes that can effectively interrogate and modulate enzyme activity.

The Synthetic Challenge: Why Fmoc-L-Histidine is Essential

The synthesis of histidine-containing peptides is not without its challenges. The reactive imidazole side chain can participate in undesirable side reactions during peptide synthesis if left unprotected.[5][6][7] Furthermore, the chiral center of histidine is particularly susceptible to racemization (the conversion of the L-isomer to a mixture of L- and D-isomers) during the coupling step of solid-phase peptide synthesis (SPPS).[8][9][10] Racemization is a critical issue, as the stereochemistry of a peptide is paramount to its biological activity.[6][8]

To overcome these hurdles, chemists employ protecting groups. In modern peptide synthesis, the Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard for temporarily protecting the α-amino group of amino acids.[10][11] For histidine, a second protecting group must be installed on the imidazole side chain. The choice of this side-chain protecting group is a critical decision that directly impacts the success and purity of the synthesis.

A Comparative Analysis of Fmoc-L-Histidine Derivatives

Several Fmoc-L-histidine derivatives with different side-chain protecting groups are commercially available. The two most common are:

-

Fmoc-His(Trt)-OH (Nα-Fmoc-Nτ-trityl-L-histidine): The trityl (Trt) group is a bulky protecting group that offers good stability during synthesis. However, it is known to be susceptible to partial removal under the acidic conditions used for cleavage from some resins, and its use can still lead to significant racemization, especially with prolonged activation times or elevated temperatures.[6][10][12]

-

Fmoc-His(Boc)-OH (Nα-Fmoc-Nτ-tert-butyloxycarbonyl-L-histidine): The tert-butyloxycarbonyl (Boc) group provides excellent protection against racemization.[8][13][14][15] By protecting the π-nitrogen of the imidazole ring, it effectively suppresses the intramolecular base catalysis that leads to epimerization.[9] For this reason, Fmoc-His(Boc)-OH is often the preferred choice for synthesizing high-purity, chirally sound histidine-containing peptides.

The following table summarizes the key properties of these two common derivatives:

| Feature | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH |

| Racemization Risk | Moderate to High | Very Low[14][15] |

| Side-Chain Protection | Trityl (Trt) | tert-butyloxycarbonyl (Boc) |

| Cleavage | Removed during final TFA cleavage | Removed during final TFA cleavage[16] |

| Application Notes | Widely used, but requires careful optimization of coupling conditions to minimize racemization.[12] | Highly recommended for sensitive sequences and when chiral purity is paramount.[13][17] |

Synthesizing the Probe: A Step-by-Step Guide to Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of producing peptides for research and therapeutic applications.[6] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for incorporating Fmoc-L-histidine into a peptide probe is illustrated below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-histidine.

Detailed Experimental Protocol: Manual Coupling of Fmoc-His(Boc)-OH

This protocol provides a validated method for the manual incorporation of Fmoc-His(Boc)-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-His(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel with a frit

-

Kaiser test kit

Methodology:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in the reaction vessel. Drain the DMF.[13]

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[13][18]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin 5-7 times with DMF to remove residual piperidine.[19]

-

-

Confirmation of Deprotection (Kaiser Test): Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[13]

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[13]

-

Add the activated Fmoc-His(Boc)-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the terminal Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on histidine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

Application and Analysis: From Synthetic Peptide to Biological Insight

Once synthesized, purified, and characterized, the histidine-containing peptide probe can be used to study enzyme active sites in various ways:

-

Substrate Analogues: Peptides that mimic the natural substrate can be synthesized to study binding affinity and the roles of specific residues in catalysis.

-

Inhibitors: By incorporating non-hydrolyzable linkages or other modifications, peptide probes can act as inhibitors, helping to map the active site and providing leads for drug development.[]

-

Activity-Based Probes (ABPs): These probes contain a reactive "warhead" that covalently modifies a catalytic residue in the active site, allowing for the specific labeling and identification of active enzymes.[20]

Characterization by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for verifying the successful synthesis of the peptide probe.[9][21] It provides a precise measurement of the peptide's molecular weight, confirming the correct incorporation of all amino acids, including the histidine residue. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, further validating its identity.

Furthermore, specialized MS techniques can be employed to study the histidine residue itself within a protein context. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to determine the pKa values of individual histidine residues, providing direct insight into their protonation state and role in catalysis.[22][23] Covalent labeling with reagents like diethylpyrocarbonate (DEPC) followed by LC-MS/MS analysis can even distinguish between the two tautomeric forms of the histidine side chain.[24][25]

Caption: Logical workflow for studying enzyme-peptide interactions using mass spectrometry.

Conclusion: A Synthesis of Chemistry and Biology

The strategic use of Fmoc-L-histidine, particularly derivatives like Fmoc-His(Boc)-OH that minimize racemization, is fundamental to the synthesis of high-quality peptide probes. These synthetic tools are invaluable for dissecting the intricate mechanisms of enzyme active sites. By combining the precision of solid-phase peptide synthesis with the analytical power of mass spectrometry, researchers can gain unprecedented insights into the catalytic roles of histidine residues. This knowledge is not only crucial for advancing our fundamental understanding of enzymology but also for accelerating the design and development of novel therapeutics that target enzyme function with high specificity and potency.

References

-

Why is histidine very commonly found to play a catalytic role in the active sites of enzymes? Study.com. [Link]

-

Histidine. Wikipedia. [Link]

-

Re: Why is histidine found in the active sites of so many enzymes? Madsci Network. [Link]

-

Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. ACS Publications. [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

-

Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. NIH National Center for Biotechnology Information. [Link]

-

The role of an active site histidine in the catalytic mechanism of aspartate transcarbamylase. The Journal of Biological Chemistry. [Link]

-

Fmoc-His(Boc)-OH [81379-52-4]. Aapptec Peptides. [Link]

-

Fmoc-His(Boc)-OH. CEM Corporation. [Link]

-

Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. ResearchGate. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. NIH National Center for Biotechnology Information. [Link]

-

Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. PubMed. [Link]

-

Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. ACS Publications. [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

-

Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal-Protection/Green Chemistry Strategy. Scribd. [Link]

-

Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling. Royal Society of Chemistry. [Link]

-

Hypothetical mass spectra of a histidine-containing peptide from a... ResearchGate. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

-

Synthesis and Application of Fmoc-His(3-Bum)-OH. [Link]

-

Peptide-Modified Surfaces for Enzyme Immobilization. NIH National Center for Biotechnology Information. [Link]

-

Peptidic Probes to Capture Enzyme Activity Using Novel Solid Phase Compatible Warheads. ACS Publications. [Link]

-

Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Purification and identification of potentially bioactive peptides from enzyme-modified cheese. PubMed. [Link]

Sources

- 2. homework.study.com [homework.study.com]

- 3. Histidine - Wikipedia [en.wikipedia.org]

- 4. Re: Why is histidine found in the active sites of so many enzymes? [madsci.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 9. benchchem.com [benchchem.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Fmoc-His(Trt)-OH | 109425-51-6 | Benchchem [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Fmoc-His(Boc)-OH [cem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-L-Histidine in the Synthesis of Antimicrobial Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of antimicrobial peptides (AMPs) represents a critical frontier in the development of novel therapeutics to combat antibiotic resistance. Histidine residues play a pivotal, multifaceted role in the function of many AMPs, often contributing to their pH-dependent activity and membrane disruption capabilities. However, the unique chemical properties of histidine's imidazole side chain present significant challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization. This in-depth technical guide provides a comprehensive framework for the successful incorporation of Fmoc-L-Histidine into AMPs. We will dissect the underlying chemical principles, compare side-chain protection strategies, detail optimized coupling protocols, and outline robust analytical validation methods to ensure the synthesis of high-purity, chirally-correct histidine-containing AMPs.

The Indispensable Role of Histidine in Antimicrobial Peptides

Histidine's imidazole side chain, with a pKa around 6.0, allows it to act as both a proton donor and acceptor at physiological pH. This property is crucial for the activity of many AMPs.[1] In the slightly acidic microenvironments often associated with bacterial infections or tumors, the imidazole ring becomes protonated, increasing the peptide's overall positive charge.[2] This enhanced cationicity strengthens the electrostatic interactions with negatively charged bacterial membranes, a key step in the antimicrobial mechanism.[2][3] Furthermore, histidine-rich peptides have been shown to induce membrane lysis and can even be internalized by fungal cells, where they disrupt essential intracellular processes.[4][5] The strategic placement of histidine residues can therefore confer a "smart," environmentally responsive activity to synthetic AMPs, making them highly effective under specific pathological conditions.[3][6]

The Challenge of Histidine in Fmoc-SPPS: Racemization

The primary obstacle in synthesizing histidine-containing peptides via Fmoc-SPPS is the high risk of racemization at the α-carbon.[1][7] This loss of stereochemistry occurs during the coupling step when the carboxylic acid is activated. The π-nitrogen of the unprotected or improperly protected imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[7][8][9] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-histidine enantiomers.[10] The incorporation of the D-isomer can drastically alter the peptide's three-dimensional structure, biological activity, and immunogenicity.[1] Therefore, effective protection of the imidazole side chain is paramount for a successful synthesis.[11]

Navigating Side-Chain Protection for Fmoc-L-Histidine

The selection of an appropriate side-chain protecting group for histidine is a critical decision that balances the need to suppress racemization with factors like stability, cost, and ease of removal.[1][11] The most common strategy involves protecting one of the imidazole nitrogens.

Trityl (Trt) Protection: The Industry Standard

The trityl (Trt) group is a widely used and robust protecting group for the histidine side chain.[12] It is stable under the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF) and remains intact throughout the peptide chain elongation.[12] This stability is crucial for preventing unwanted side reactions.[12] Fmoc-His(Trt)-OH is the most common derivative used in SPPS. However, even with Trt protection, the risk of racemization is not entirely eliminated, and careful optimization of coupling conditions is still necessary.[7][9]

Other Protecting Groups

While Trt is the most prevalent, other protecting groups have been developed to further minimize racemization:

-

tert-Butoxycarbonyl (Boc): Fmoc-His(Boc)-OH offers good protection against racemization. However, the Boc group is acid-labile and may be prematurely cleaved during repeated Fmoc deprotection cycles if acidic conditions are not carefully controlled.[13]

-

Methoxybenzyloxymethyl (MBom): The MBom group has been shown to be very effective at suppressing racemization, even under aggressive coupling conditions.[9] However, its removal can sometimes lead to side reactions, and the starting material is more expensive.[9]

The choice of protecting group will depend on the specific sequence, the desired purity, and the overall synthetic strategy. For most applications, Fmoc-His(Trt)-OH provides a reliable and cost-effective solution when paired with optimized coupling protocols.

Core Synthesis Workflow: A Step-by-Step Technical Protocol

The following section details a robust, self-validating protocol for the incorporation of Fmoc-His(Trt)-OH into a growing peptide chain during manual or automated solid-phase peptide synthesis.

Materials and Reagents

-

Resin: Pre-loaded resin appropriate for the C-terminus of the target peptide (e.g., Rink Amide resin for a C-terminal amide).[14]

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Fmoc-Amino Acids: Including Fmoc-His(Trt)-OH.

-

Deprotection Solution: 20% Piperidine in DMF.

-

Coupling Reagents: Diisopropylcarbodiimide (DIC).

-

Coupling Additives: OxymaPure® or 1-Hydroxybenzotriazole (HOBt).

-

Washing Solvents: DMF, Isopropanol (IPA).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common ratio is 95:2.5:2.5 (TFA:TIS:Water).[15]

Experimental Workflow

The standard SPPS cycle consists of deprotection, activation, and coupling steps.

Caption: The core workflow of the Fmoc-SPPS cycle for incorporating an amino acid.

Step-by-Step Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 15 minutes.[7]

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Fmoc-His(Trt)-OH Coupling (Optimized for Minimal Racemization):

-

In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

-

Add this solution to the deprotected resin.

-

Add DIC (3 equivalents) to the resin mixture. Crucially, do not pre-activate the Fmoc-His(Trt)-OH with DIC for an extended period , as this significantly increases racemization.[16] In-situ activation is preferred.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.

-

Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.[17] The scavengers (TIS and water) are essential to prevent side reactions with sensitive residues like tryptophan and methionine.[18]

-

Allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Minimizing Racemization: Key Experimental Considerations

The degree of histidine racemization is influenced by several factors. Adhering to the following principles is critical for maintaining chiral integrity.

| Parameter | Recommendation | Rationale |

| Coupling Reagent | Use carbodiimides like DIC in combination with an additive like Oxyma or HOBt.[7][19] | Carbodiimide activation without additives is known to cause significant racemization.[20] Additives form active esters that are less prone to racemization.[21] |

| Activation Method | In-situ activation is strongly recommended. Avoid pre-activation. | Pre-activating Fmoc-His(Trt)-OH for even a few minutes before adding it to the resin dramatically increases the rate of racemization.[9][16] |

| Base | Avoid the use of tertiary amine bases like N,N-Diisopropylethylamine (DIPEA) during the coupling of histidine. | Bases can accelerate the abstraction of the alpha-proton, leading to increased racemization.[22] |

| Temperature | Perform couplings at room temperature. | Elevated temperatures can increase the rate of racemization.[9] |

Quality Control and Analytical Validation

Rigorous analytical testing is essential to confirm the identity, purity, and chiral integrity of the synthesized AMP.

| Analytical Technique | Purpose |

| RP-HPLC | To determine the purity of the crude and purified peptide and to separate the target peptide from synthesis-related impurities.[23][24] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide, verifying the correct sequence.[25] |

| Amino Acid Analysis (AAA) | To determine the amino acid composition and quantify the peptide content.[25] |

| Chiral Gas Chromatography (GC) or Chiral HPLC | To determine the enantiomeric purity of the histidine residues after peptide hydrolysis. This is a critical step to quantify the extent of racemization.[25][26] |

Conclusion

The successful synthesis of histidine-containing antimicrobial peptides is a challenging yet achievable goal that hinges on a deep understanding of the underlying chemistry and meticulous control over the reaction conditions. The high propensity of histidine to racemize during Fmoc-SPPS necessitates a carefully planned strategy, centered around the use of an appropriate side-chain protecting group, such as the widely adopted trityl group, and an optimized coupling protocol that minimizes the lifetime of the highly reactive activated species. By employing in-situ activation with carbodiimide reagents and additives like Oxyma, and by avoiding the use of exogenous bases and elevated temperatures during the coupling of Fmoc-His(Trt)-OH, researchers can significantly suppress epimerization. This guide provides a robust framework and a detailed, field-tested protocol to empower scientists and drug development professionals to confidently synthesize high-purity, chirally-correct histidine-rich AMPs, thereby advancing the development of the next generation of antimicrobial therapeutics.

References

- Vertex AI Search. Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. N.p., n.d.

- Jones, J. H., and G. T. Young. "Mechanism of racemisation of histidine derivatives in peptide synthesis." International journal of peptide and protein research 15.3 (1980): 301-303.

- Biosynth. "Analytical methods and Quality Control for peptide products." N.p., n.d.

- BenchChem. "A Comparative Guide to Histidine Side-Chain Protecting Groups in Peptide Synthesis." N.p., 2025.

- Kacprzyk, L., et al. "Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions." Antimicrobial agents and chemotherapy 51.10 (2007): 3546-3555.

- AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." N.p., n.d.

- Andersen, J. H., et al. "Structure-function relationships in histidine-rich antimicrobial peptides from Atlantic cod." Biochimica et Biophysica Acta (BBA)-Biomembranes 1808.1 (2011): 123-131.

- BenchChem. "The Critical Choice: A Technical Guide to Fmoc-Protected Histidine Derivatives in Peptide Synthesis." N.p., 2025.

- Vasu, D., et al. "Epimerisation in Peptide Synthesis." Molecules 28.17 (2023): 6289.

- BenchChem. "Standard Protocol for Using H-His(Trt)-OH in Fmoc-SPPS." N.p., 2025.

- AAPPTEC. "Amino Acid Derivatives for Peptide Synthesis." N.p., n.d.

- Coin, I., M. Beyermann, and M. Bienert. "Advances in Fmoc solid-phase peptide synthesis." Journal of peptide science 13.12 (2007): 749-760.

- ChemPep. "Fmoc Solid Phase Peptide Synthesis." N.p., n.d.

- ResearchGate. "Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions | Request PDF." N.p., 2025.

- Chen, C. C., et al. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis." Organic Process Research & Development 26.7 (2022): 2153-2164.

- Fantoni, T., et al. "Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents." Green Chemistry 26.21 (2024): 12345-12352.

- Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." N.p., 2024.

- JPT Peptide Technologies. "Learn important facts about Peptide Quality & Purity." N.p., n.d.

- American Chemical Society. "Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry." ACS Fall 2025. N.p., 2025.

- Almac. "Analytical method development for synthetic peptide for purity and impurities content by UHPLC." N.p., 2023.

- Polypeptide.

- Vogt, M. B., et al. "Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design." International journal of molecular sciences 22.10 (2021): 5345.

- Edgerton, M., et al. "Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications." Antimicrobial agents and chemotherapy 51.10 (2007): 3536-3545.

- AAPPTEC. "Overview of Solid Phase Peptide Synthesis (SPPS)." N.p., n.d.

- Aapptec Peptides. "Coupling Reagents." N.p., n.d.

- Merck Millipore. "Novabiochem® Coupling reagents." N.p., n.d.

- ResearchGate. "(PDF) Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents." N.p., 2024.

- BenchChem. "Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide." N.p., 2025.

- CEM Corporation. "Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS." N.p., n.d.

- ResearchGate. "Effect of coupling reagent on α-C racemization of His, Cys, and Ser... | Download Scientific Diagram." N.p., n.d.

- Martin, J. R., et al. "Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release." Biomacromolecules 22.11 (2021): 4666-4676.

- ResearchGate. "Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... | Download Scientific Diagram." N.p., n.d.

- ResearchGate. "What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis?

- The Royal Society of Chemistry. "The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions." N.p., n.d.

- ResearchGate. "(PDF)

- Aapptec Peptides. "Cleavage Cocktails; Reagent B." N.p., n.d.

- YouTube. "Peptide Hand Synthesis Part 8: Cleaving." N.p., 2022.

- Google Patents. "WO2015028599A1 - Cleavage of synthetic peptides." N.p., n.d.

- WuXi AppTec. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." N.p., n.d.

- ResearchGate. "Rational design of HJH antimicrobial peptides to improve antimicrobial activity | Request PDF." N.p., 2025.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-function relationships in histidine-rich antimicrobial peptides from Atlantic cod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

- 19. bachem.com [bachem.com]

- 20. peptide.com [peptide.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. chempep.com [chempep.com]

- 23. jpt.com [jpt.com]

- 24. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]

- 25. Analytical methods and Quality Control for peptide products [biosynth.com]

- 26. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]

Introduction: The Pivotal Role of Nα-Fmoc-L-histidine in Peptide Science

An In-depth Technical Guide to the Physical and Chemical Properties of Nα-Fmoc-L-histidine

Nα-(9-Fluorenylmethoxycarbonyl)-L-histidine (Fmoc-L-His-OH) is a cornerstone derivative of the amino acid histidine, engineered for the precise and efficient assembly of peptides and proteins.[1] Its strategic design, featuring the base-labile Fmoc protecting group on its α-amino function, makes it an indispensable building block in modern solid-phase peptide synthesis (SPPS).[1][2] The unique properties of the histidine residue—its imidazole side chain's role in enzyme catalysis, metal ion coordination, and protein structure—necessitate a thorough understanding of its protected forms to ensure the successful synthesis of complex, biologically active peptides for research, diagnostics, and therapeutic drug development.[1][3][4]

This guide offers a comprehensive examination of the core physical and chemical attributes of Nα-Fmoc-L-histidine, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Core Molecular Attributes

The fundamental identity of Nα-Fmoc-L-histidine is defined by its unique chemical structure, which combines the L-histidine framework with the bulky Fmoc protecting group.

| Property | Value | Source(s) |

| CAS Number | 116611-64-4 | [1][5][6] |

| Molecular Formula | C21H19N3O4 | [1][5][6] |

| Molecular Weight | 377.4 g/mol | [1][5][6] |

| Synonyms | Fmoc-His-OH, Fmoc-L-His-OH | [1][6][7] |

| Appearance | White solid or powder | [1] |

Below is a diagram illustrating the chemical structure of Nα-Fmoc-L-histidine, highlighting the L-histidine core, the α-amino group, the carboxylic acid group, the imidazole side chain, and the attached Fmoc protecting group.

Caption: Structure of Nα-Fmoc-L-histidine.

Physicochemical Properties

The physical properties of Fmoc-L-His-OH are critical for its handling, storage, and application in synthesis protocols.

| Property | Value | Conditions | Source(s) |

| Melting Point | ~145°C (decomposes) | [8] | |

| Solubility | Improves solubility in organic solvents | General observation | [1] |

| Slightly soluble in water | [9] | ||

| Clearly soluble in DMF | 25 mmole in 50 ml | ||

| Optical Rotation | [α]20/D +16.0±2° | c = 1% in THF | [10] |

| Storage | 0-8°C, protect from moisture | [1][9][11] |

These properties dictate that the compound should be stored in a cool, dry environment to prevent degradation. Its solubility in organic solvents like Dimethylformamide (DMF) is a key facilitator of its use in SPPS, where DMF is a common solvent.[1]

Chemical Profile and Reactivity in Peptide Synthesis

The utility of Fmoc-L-His-OH is defined by the interplay between the temporary Fmoc group and the reactive imidazole side chain.

The Role of the Nα-Fmoc Group

The Fmoc group is an α-amino protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a solution of 20% piperidine in DMF.[12][13][14] This orthogonal stability is the foundation of Fmoc-based SPPS, allowing for the selective deprotection of the N-terminus to permit peptide chain elongation, while acid-labile side-chain protecting groups remain intact.[13][15]

Caption: Nα-Fmoc group deprotection workflow.

The Challenge of the Imidazole Side Chain

The imidazole ring of histidine is nucleophilic and can cause several side reactions during peptide synthesis, most notably:

-

Racemization: The imidazole nitrogen can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity (racemization).[12][13] This is a significant risk, as the biological activity of peptides is highly dependent on their precise 3D structure.[13]

-

Side-Chain Modification: The unprotected ring can react with activated amino acids or other reagents in the synthesis mixture.[2]

To mitigate these issues, the imidazole nitrogen must be protected with a temporary protecting group during SPPS. Common choices compatible with the Fmoc strategy are acid-labile groups like Trityl (Trt), tert-butyloxycarbonyl (Boc), or Methoxymethyloxyphenyl (MBom).[13][15][16] The Trityl group is widely used due to its stability during the basic Fmoc-deprotection steps and its clean removal during the final acid cleavage of the peptide from the resin.[2]

Application Profile: Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis

The use of Nα-Fmoc-N(im)-trityl-L-histidine, or Fmoc-His(Trt)-OH, is a standard and reliable method for incorporating histidine into a growing peptide chain.

Experimental Protocol: Standard Coupling of Fmoc-His(Trt)-OH

This protocol outlines a typical manual procedure for coupling Fmoc-His(Trt)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine group

-

Fmoc-His(Trt)-OH

-

Coupling Reagent (e.g., HBTU, HATU, or DIC)

-

Racemization Suppressor/Additive (e.g., HOBt or Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

Peptide-grade DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Ensure the peptide-resin is swollen in DMF and has undergone Nα-Fmoc deprotection (treatment with 20% piperidine in DMF) to expose the free terminal amine. Wash the resin thoroughly with DMF to remove residual piperidine.[12]

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

-

Add a tertiary base such as DIPEA (6 eq.) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes. Causality Note: Prolonged pre-activation of Fmoc-His(Trt)-OH can significantly increase the risk of racemization.[12][17] Therefore, this step must be timed carefully.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[12] The reaction progress can be monitored using a colorimetric test like the Kaiser test to check for the presence of free primary amines.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and soluble byproducts.[12] The resin is now ready for the next cycle of deprotection and coupling.

-

Caption: Standard workflow for Fmoc-His(Trt)-OH coupling in SPPS.

Key Considerations and Side Reaction Management

-

Racemization Control: The choice of coupling reagents and additives is paramount. Using additives like HOBt or Oxyma helps suppress racemization.[13] Additionally, carbodiimide activators like DIC should be used with caution, as they can sometimes promote side reactions like Nα-endcapping.[12][17]

-

Aspartimide Formation: In sequences containing aspartic acid, the repeated exposure to the basic conditions of Fmoc deprotection can lead to the formation of a stable five-membered aspartimide ring. This side reaction can cause deletions and the formation of β-aspartyl peptides.[16][18]

-

Final Cleavage: After chain assembly is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group on histidine) are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.[12][13]

Analytical Characterization

The identity and purity of Nα-Fmoc-L-histidine are typically confirmed using a suite of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with typical specifications being ≥98%.[1]